(3-Chlorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2/c16-11-3-1-2-10(8-11)13(23)22-6-4-9(5-7-22)12-20-21-14(24-12)15(17,18)19/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBRJCCRIKUBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Chlorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, often referred to as a trifluoromethyl oxadiazole derivative, has garnered attention in recent research due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. For instance:
- In vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines. In a study conducted by Arafa et al., it exhibited inhibition percentages of 90.47% against T-47D breast cancer cells and 81.58% against SR leukemia cells . These results indicate a promising potential for therapeutic applications in oncology.
- IC50 Values : The compound demonstrated sub-micromolar IC50 values against several cancer types, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers, with values reported at 0.67 µM, 0.80 µM, and 0.87 µM respectively .
Table 1: Anticancer Activity of the Compound
| Cancer Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|
| T-47D (Breast) | 90.47% | - |
| SR (Leukemia) | 81.58% | - |
| PC-3 (Prostate) | - | 0.67 |
| HCT-116 (Colon) | - | 0.80 |
| ACHN (Renal) | - | 0.87 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties . Research has indicated that derivatives containing the oxadiazole ring can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with DNA replication processes .
Study on Anticancer Efficacy
A notable study evaluated the efficacy of the compound against a panel of cancer cell lines at the National Cancer Institute (NCI). The findings revealed that the compound exhibited high potency across multiple cancer types, outperforming standard chemotherapeutics in certain cases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions between this compound and various biological targets. These studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to (3-Chlorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed promising results against breast cancer cell lines with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 12.5 |
| Derivative B | MDA-MB-231 | 10.0 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
Case Study:
In a study focusing on rheumatoid arthritis models, an oxadiazole derivative was shown to reduce paw swelling and cytokine levels significantly .
| Treatment Group | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| Oxadiazole Derivative | 45 |
CNS Activity
The potential of this compound in treating central nervous system disorders has garnered attention. Its piperidine moiety is known to interact with neurotransmitter receptors, making it a candidate for developing treatments for conditions like anxiety and depression.
Case Study:
Research published in Neurobiology of Disease highlighted that similar compounds could act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets for CNS drugs .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. Studies have indicated that oxadiazole derivatives can exhibit activity against various bacterial strains.
Case Study:
A recent evaluation of several oxadiazole compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative C | S. aureus | 32 |
| Derivative D | E. coli | 64 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features of Analogs
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Structural and Functional Implications
Aromatic Substituents
- Target vs. S454-0527 : The addition of a 4-fluoro group in S454-0527 increases electronegativity and may enhance membrane permeability compared to the target’s 3-chlorophenyl group. However, steric bulk from the chloro-fluoro combination could alter binding pocket interactions .
- Target vs.
Heterocyclic Cores
- The 1,3,4-oxadiazole in the target compound is a rigid, planar heterocycle with strong electron-withdrawing properties due to the -CF₃ group. This contrasts with S454-0527’s 1,2,4-oxadiazole-triazole hybrid , which introduces additional hydrogen-bonding sites and conformational diversity .
- The tetrahydroimidazopyridine core in 1173693-97-4 is a bicyclic system that may improve metabolic stability compared to monocyclic oxadiazoles but could reduce synthetic accessibility .
Functional Groups
All three compounds share the piperidin-1-yl-methanone scaffold, which is critical for maintaining a balance between rigidity and flexibility. However, the position and nature of substituents on the piperidine ring (e.g., trifluoromethyl vs. triazole in S454-0527) influence steric and electronic interactions with biological targets.
Methodologies for Structural Comparison
Tanimoto Coefficient Analysis
The Tanimoto coefficient (based on chemical fingerprints) is a widely used metric for quantifying structural similarity. For example:
Graph-Based Comparison
Graph methods directly compare molecular connectivity, offering higher accuracy but requiring greater computational resources. For instance:
- Subgraph matching would highlight conserved motifs (e.g., piperidine-methanone) but identify divergent regions (e.g., oxadiazole vs. imidazopyridine) .
Research Findings and Implications
- Electron-Withdrawing Effects: The -CF₃ group in the target’s oxadiazole enhances stability against enzymatic degradation compared to non-fluorinated analogs.
- Metabolic Pathways : Structural variations in heterocycles (e.g., oxadiazole vs. triazole) influence cytochrome P450 interactions, as predicted by cheminformatics tools .
- Bioactivity : Piperidine-containing compounds often exhibit CNS permeability, but the tetrahydroimidazopyridine in 1173693-97-4 may limit blood-brain barrier penetration due to increased polarity .
Q & A
Q. Q1. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including cyclization of the oxadiazole ring and coupling of the piperidine and 3-chlorophenyl moieties. Key steps:
- Oxadiazole formation : Use hydrazide precursors with trifluoroacetic anhydride under reflux in aprotic solvents (e.g., DMF) .
- Piperidine coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution under inert atmosphere (N₂/Ar) .
- Purification : Chromatography (silica gel) or recrystallization in ethanol/dichloromethane mixtures to achieve >95% purity .
Basic Analytical Characterization
Q. Q2. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C5 of oxadiazole) .
- HPLC-MS : Quantify purity (>98%) and detect trace by-products using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
Advanced Structure-Activity Relationship (SAR)
Q. Q3. How to design SAR studies to evaluate the impact of the trifluoromethyl-oxadiazole moiety?
- Substituent variation : Synthesize analogs replacing trifluoromethyl with methyl, isopropyl, or electron-withdrawing groups (e.g., nitro) .
- Biological assays : Test against kinase targets (e.g., EGFR) to correlate trifluoromethyl’s electronegativity with inhibition potency .
- Computational modeling : Use molecular docking (AutoDock Vina) to assess binding affinity changes in modified analogs .
Advanced Computational Predictions
Q. Q4. What computational methods predict target proteins or metabolic pathways for this compound?
- Molecular docking : Screen against DrugBank or PDB databases to identify potential targets (e.g., CYP450 isoforms) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electron distribution in the oxadiazole ring .
- ADMET prediction : Use SwissADME to estimate solubility (LogP ~3.2) and cytochrome P450 interactions .
Advanced Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported bioactivity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293) and negative controls to minimize variability .
- Batch analysis : Compare NMR spectra of compound batches to rule out impurity-driven activity .
- Meta-analysis : Cross-reference IC₅₀ values from peer-reviewed studies (e.g., Journal of Medicinal Chemistry) .
Basic Stability Profiling
Q. Q6. How to assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation : Incubate in PBS (pH 2–9) at 40°C for 48 hours; monitor via HPLC for degradation products (e.g., hydrolysis of oxadiazole) .
- Light sensitivity : Store in amber vials at -20°C; use UV-Vis spectroscopy to detect photolytic by-products .
Advanced By-Product Mitigation
Q. Q7. What strategies reduce synthetic by-products during oxadiazole formation?
- Catalyst optimization : Use CuI/1,10-phenanthroline to suppress dimerization side reactions .
- Solvent selection : Replace DMF with THF to minimize polar by-products .
- In situ monitoring : Employ ReactIR to track reaction progress and terminate at 85% conversion .
Advanced Solubility Enhancement
Q. Q8. How to improve aqueous solubility for in vivo studies?
- Co-solvent systems : Use 10% DMSO/PEG-400 mixtures for IP/IV administration .
- Prodrug design : Introduce phosphate esters at the piperidine nitrogen for hydrolytic activation .
Basic Functional Group Contributions
Q. Q9. Which structural features are critical for its reported antimicrobial activity?
- Oxadiazole ring : Acts as a bioisostere for carboxylic acids, enhancing membrane permeability .
- Trifluoromethyl group : Increases metabolic stability and lipophilicity (LogP ~2.8) .
- 3-Chlorophenyl : Enhances π-π stacking with target proteins (e.g., bacterial dihydrofolate reductase) .
Advanced Scale-Up Challenges
Q. Q10. What are key considerations for scaling up synthesis from mg to gram quantities?
- Continuous flow reactors : Improve yield consistency in oxadiazole cyclization steps .
- Chromatography alternatives : Replace column chromatography with fractional crystallization for cost efficiency .
- Process validation : Perform DOE (Design of Experiments) to optimize temperature (±2°C) and stirring rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
